Cyclododecanone, 2-ethylidene-
Description
Cyclododecanone, 2-ethylidene- is a macrocyclic ketone derivative with a 12-membered carbon ring and an ethylidene substituent at the 2-position. Cyclododecanone itself serves as a precursor for musk fragrances (e.g., exaltolide) and anticancer agents (e.g., rosphellin) . The ethylidene group likely enhances reactivity by introducing steric and electronic effects, influencing conformational stability and interactions in catalytic or biological systems.
Properties
CAS No. |
1138-01-8 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-ethylidenecyclododecan-1-one |
InChI |
InChI=1S/C14H24O/c1-2-13-11-9-7-5-3-4-6-8-10-12-14(13)15/h2H,3-12H2,1H3 |
InChI Key |
OAOGIDTZODFWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCCCCCCCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Conformational Comparison of Cycloketones
| Compound | Ring Size | Dominant Conformer Abundance | Key Strain Factors |
|---|---|---|---|
| Cyclooctanone | 8 | 44× higher than others | High torsional strain, eclipsing |
| Cyclododecanone | 12 | 19× higher than others | Low angle strain, transannular |
| Cycloundecanone | 11 | Not reported | Intermediate torsional strain |
Biodegradation Pathways
Microbial degradation of cyclododecanone involves a specialized gene cluster in Rhodococcus ruber SC1, encoding a flavin monooxygenase, lactone hydrolase, and dehydrogenases. This pathway contrasts with cyclohexanone degradation, which employs smaller monooxygenases (~10% shorter) with narrower substrate ranges (C4–C8) . Cyclododecanone monooxygenase’s broad specificity for C11–C15 rings underscores evolutionary adaptations to larger environmental pollutants.
Physicochemical Properties
Cyclododecanone’s thermochemical properties, such as enthalpy of sublimation (ΔsubH° = 102.9 kJ/mol) and vapor pressure, differ markedly from smaller cycloalkanones due to increased van der Waals interactions in the 12-membered ring . Substituted derivatives like 2-oxocyclododecylsulfonamides exhibit fungicidal activity against Gibberella zeae, outperforming analogs with smaller rings in agrochemical applications .
Table 3: Thermal Data for Cycloalkanones
| Compound | Δcombustion (kJ/mol) | Vapor Pressure (25°C, kPa) |
|---|---|---|
| Cyclohexanone | -3520 | 0.47 |
| Cyclododecanone | -6820 | 0.003 |
Q & A
Q. What are the primary synthetic routes for 2-ethylidenecyclododecanone, and how are reaction conditions optimized?
2-Ethylidenecyclododecanone is commonly synthesized via oxidation of cyclododecatriene (CDT) using catalysts like hexadecyl trimethyl ammonium heteropolyphosphatotungstate. Key parameters include temperature (100–260°C gradients), solvent selection (e.g., ethanol), and catalyst loading (5–10 wt%) to achieve yields >80% . Gas chromatography (GC-FID) with OV-17 columns is critical for monitoring reaction progress and purity . Alternative routes involve Grignard reactions with sterically hindered ketones, though product distribution depends on alkylating agents (e.g., n-BuLi vs. n-BuMgBr) and steric effects .
Q. What analytical methods are essential for characterizing 2-ethylidenecyclododecanone?
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and ethylidene (C=C) groups (~1650 cm⁻¹) .
- NMR Spectroscopy: ¹H NMR distinguishes equatorial vs. axial protons on the cyclododecanone ring (δ 1.2–2.5 ppm), while ¹³C NMR confirms ketone (δ ~210 ppm) and alkene (δ ~125 ppm) carbons .
- Melting Point Analysis: Verifies purity; deviations >2°C from literature values (e.g., 140°F) indicate impurities .
Q. What safety protocols are critical for handling 2-ethylidenecyclododecanone in the lab?
- Ventilation: Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- PPE: Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How do steric and electronic factors influence nucleophilic additions to 2-ethylidenecyclododecanone?
The cyclododecanone ring’s steric bulk directs nucleophiles (e.g., Grignard reagents) to the less hindered face. For example, n-BuMgBr yields 1-butylcyclododecanol (axial attack), while n-BuLi favors tertiary alcohol formation due to stronger base-induced ring distortion . Computational studies (DFT) reveal transition-state energy differences (>5 kcal/mol) between axial and equatorial pathways, explaining product ratios .
Q. What strategies mitigate low yields in macrocyclic syntheses using 2-ethylidenecyclododecanone?
- Conformational Preorganization: Cyclododecanone adopts a [3333] square conformation, minimizing transannular strain. Preorganizing reactants in this conformation improves macrocyclization efficiency .
- Template Effects: Metal ions (e.g., Na⁺) coordinate carbonyl groups, aligning reactive sites for ring closure. This reduces side reactions (e.g., oligomerization) and boosts yields by ~30% .
- High-Dilution Conditions: Slow addition of reactants (<0.1 M) minimizes intermolecular reactions, favoring intramolecular cyclization .
Q. How can computational modeling predict the environmental fate of 2-ethylidenecyclododecanone?
- QSPR Models: Correlate logP (octanol-water partition coefficient) with bioaccumulation potential. Cyclododecanone derivatives typically have logP >4, indicating persistence in lipid-rich tissues .
- Hydrolysis Pathways: Density functional theory (DFT) simulations predict slow hydrolysis (t₁/₂ >100 days at pH 7), necessitating biodegradation studies with Pseudomonas spp. for remediation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
